2-Tosylthiophene

Description

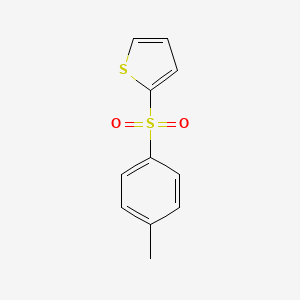

2-Tosylthiophene is a thiophene derivative substituted with a toluenesulfonyl (tosyl) group at the 2-position. The tosyl group (-SO₂C₆H₄CH₃) is a strong electron-withdrawing moiety, which significantly alters the electronic properties of the thiophene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, where its sulfonyl group acts as a versatile leaving group in nucleophilic substitution or cross-coupling reactions .

Properties

CAS No. |

5713-57-5 |

|---|---|

Molecular Formula |

C11H10O2S2 |

Molecular Weight |

238.3 g/mol |

IUPAC Name |

2-(4-methylphenyl)sulfonylthiophene |

InChI |

InChI=1S/C11H10O2S2/c1-9-4-6-10(7-5-9)15(12,13)11-3-2-8-14-11/h2-8H,1H3 |

InChI Key |

WRVXLDHHLTUSJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Physical Properties

The table below compares key structural and physical properties of 2-Tosylthiophene with three structurally related thiophene derivatives:

| Compound | Molecular Formula | Molecular Weight | CAS Number | Physical State | Key Functional Group |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₀O₂S₂ | ~254.3 | Not found | Solid* | Tosyl (sulfonyl) |

| 2-Phenylthiophene | C₁₀H₈S | 160.24 | 825-55-8 | Light brown solid | Phenyl |

| 2-Acetylthiophene | C₆H₆OS | 126.18 | 88-15-3 | Liquid/Solid* | Acetyl (ketone) |

| 2,2'-Bithiophene | C₈H₆S₂ | 166.26 | 492-97-7 | Solid* | Thiophene dimer |

*Inferred from analogous compounds.

Key Observations:

- This compound : The bulky tosyl group increases molecular weight and reduces solubility in polar solvents compared to simpler thiophenes. Its solid state is typical of sulfonated aromatics.

- 2-Phenylthiophene : The phenyl-thiophene conjugation enhances planarity, making it a stable solid with applications in optoelectronics .

- 2-Acetylthiophene : The acetyl group introduces polarity, likely making it a low-melting solid or liquid. It is widely used in flavor and fragrance industries due to its ketone functionality .

- 2,2'-Bithiophene : The extended π-system enables conductivity in polymers, making it critical for organic semiconductors .

This compound

- Reactivity : The tosyl group facilitates nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki or Ullmann reactions), where the sulfonyl group is replaced by nucleophiles like amines or aryl boronic acids. This reactivity is pivotal in constructing complex pharmaceuticals .

- Applications : Serves as a precursor in drug synthesis (e.g., antiviral or anticancer agents) and materials science for functionalized polymers.

2-Phenylthiophene

- Reactivity : Undergoes electrophilic substitution (e.g., halogenation or nitration) at the 5-position of the thiophene ring. Used in cross-coupling reactions to create conjugated systems for organic electronics .

- Applications : Intermediate in fine chemicals and optoelectronic materials like OLEDs.

2-Acetylthiophene

- Reactivity : The acetyl group participates in condensation reactions (e.g., forming Schiff bases) or reductions to yield alcohols. Its electron-withdrawing nature activates the thiophene ring for further functionalization .

- Applications : Key building block in agrochemicals and heterocyclic drug synthesis.

2,2'-Bithiophene

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.